

An In-depth Technical Guide to 1,3-Dibromo-2-methyl-5-nitrobenzene

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Compound of Interest

Compound Name: *1,3-dibromo-2-methyl-5-nitrobenzene*

Cat. No.: *B010705*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **1,3-dibromo-2-methyl-5-nitrobenzene**. While specific biological pathway data for this compound is limited in publicly available literature, this document extrapolates its potential role in drug development based on the known reactivity of its functional groups and the broader class of nitroaromatic compounds.

Chemical Identity and Properties

1,3-Dibromo-2-methyl-5-nitrobenzene, also known by its synonym 2,6-dibromo-4-nitrotoluene, is a substituted aromatic compound. The precise CAS number for this compound can vary in commercial and chemical databases.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1,3-Dibromo-2-methyl-5-nitrobenzene
Synonym	2,6-Dibromo-4-nitrotoluene
CAS Number	101581-06-0[1], 110127-07-6[2]
Molecular Formula	C ₇ H ₅ Br ₂ NO ₂ [2]
SMILES String	Cc1c(Br)cc(cc1Br)--INVALID-LINK--[O-]
InChI Key	HGDQAFSQPJIFA-UHFFFAOYSA-N[3]

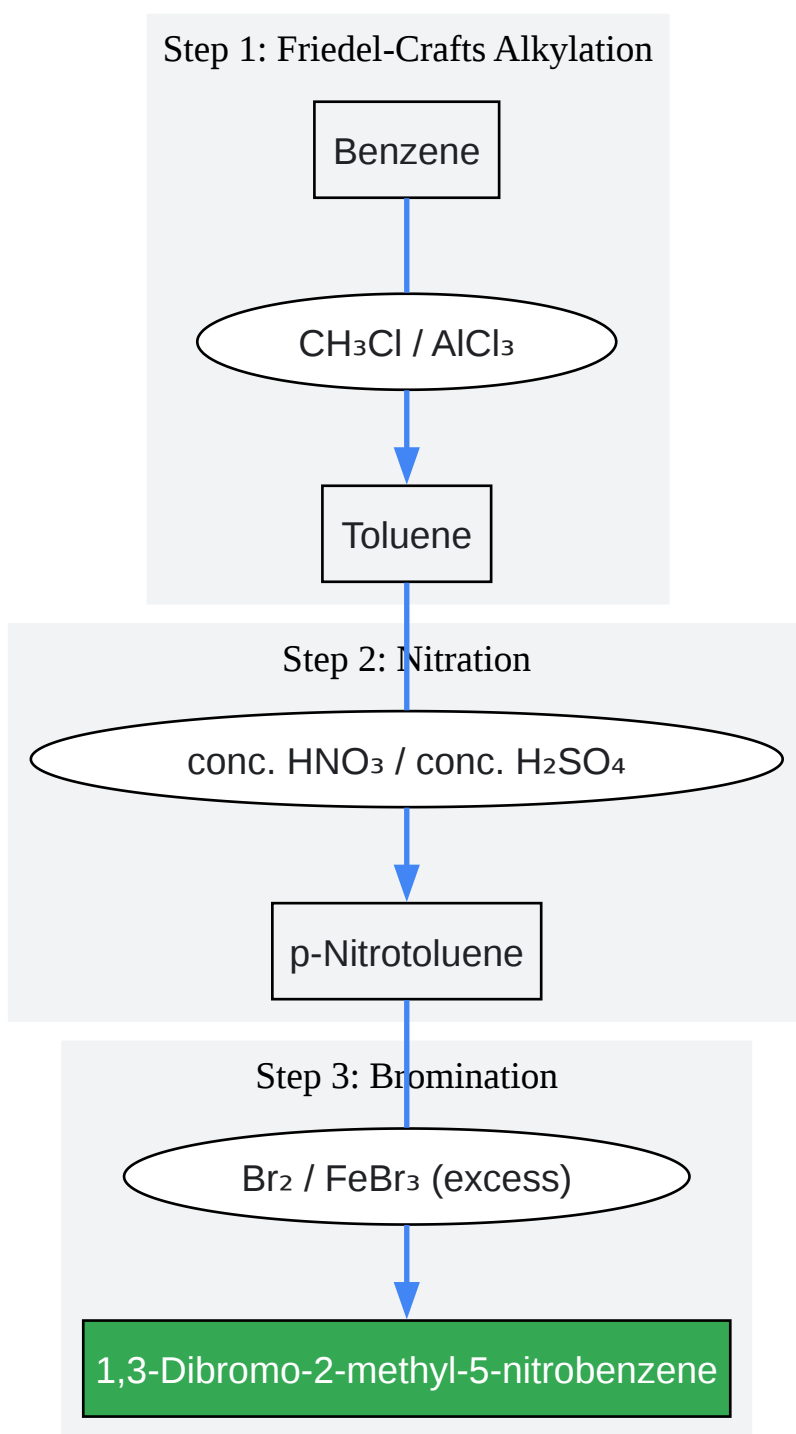
Table 2: Physicochemical Properties

Property	Value
Molecular Weight	294.93 g/mol [3][4]
Physical Form	Solid[3]
Melting Point	55 °C[4]
Boiling Point	320.4 °C at 760 mmHg[4]
Density	1.967 g/cm ³ [4]
Flash Point	147.6 °C[4]
Storage Temperature	2-8 °C[4]

Synthesis and Experimental Protocols

The synthesis of **1,3-dibromo-2-methyl-5-nitrobenzene** can be achieved through a multi-step process starting from benzene. The key steps involve electrophilic aromatic substitution reactions.

The following diagram illustrates a plausible synthetic pathway.



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Caption: Multi-step synthesis of **1,3-dibromo-2-methyl-5-nitrobenzene** from benzene.

This protocol is a representative method based on standard organic synthesis procedures for electrophilic aromatic substitution.

Step 1: Friedel-Crafts Alkylation of Benzene to Toluene

- **Setup:** A dry, three-necked round-bottom flask is fitted with a dropping funnel, a reflux condenser, and a mechanical stirrer.
- **Reaction:** Benzene is placed in the flask with a Lewis acid catalyst, such as aluminum chloride (AlCl_3).
- **Addition:** Chloromethane (CH_3Cl) is added dropwise from the funnel.
- **Workup:** The reaction is carefully quenched with water and the organic layer is separated, washed, dried, and distilled to yield toluene.

Step 2: Nitration of Toluene to p-Nitrotoluene[5]

- **Preparation of Nitrating Mixture:** Concentrated nitric acid (HNO_3) is slowly added to an equal volume of concentrated sulfuric acid (H_2SO_4) in a flask cooled in an ice bath.
- **Reaction:** The nitrating mixture is added dropwise to toluene with vigorous stirring, maintaining the temperature below 10°C . The methyl group directs nitration to the ortho and para positions.
- **Separation:** The resulting mixture of o- and p-nitrotoluene is separated. The p-isomer, being a solid at room temperature, can often be separated from the liquid o-isomer by fractional distillation or crystallization.[5]

Step 3: Bromination of p-Nitrotoluene[5]

- **Reaction Setup:** p-Nitrotoluene is dissolved in a suitable solvent in a flask protected from light, and a catalytic amount of iron(III) bromide (FeBr_3) is added.
- **Addition:** An excess of liquid bromine (Br_2) is added slowly to the mixture. The methyl group is an ortho, para-director, while the nitro group is a meta-director. In p-nitrotoluene, the

positions ortho to the methyl group are also meta to the nitro group, thus directing the two bromine atoms to these positions.[5]

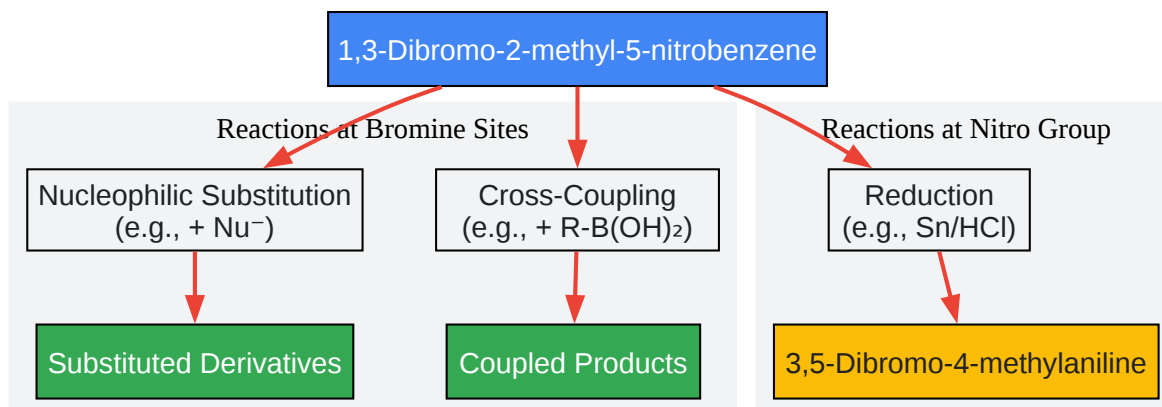
- **Workup:** The reaction mixture is washed with a solution of sodium bisulfite to remove excess bromine, followed by water and brine. The organic solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by recrystallization or column chromatography to yield **1,3-dibromo-2-methyl-5-nitrobenzene**.

Chemical Reactivity and Applications

The unique arrangement of functional groups in **1,3-dibromo-2-methyl-5-nitrobenzene** makes it a versatile intermediate in organic synthesis.[6]

- **Nucleophilic Aromatic Substitution:** The bromine atoms can be replaced by various nucleophiles, a common strategy in the synthesis of complex organic molecules.[6]
- **Cross-Coupling Reactions:** The C-Br bonds can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon or carbon-heteroatom bonds.[6]
- **Reduction of Nitro Group:** The nitro group can be readily reduced to an amine (-NH₂) using reagents like tin (Sn) and hydrochloric acid (HCl).[6] This opens up a vast array of subsequent chemical transformations, including diazotization and amide bond formation.

Its value lies in its potential to be transformed into more complex end products, serving as a key building block in the synthesis of pharmaceutical intermediates and advanced photoresist chemicals.[6]



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Caption: Key reactivity pathways for **1,3-dibromo-2-methyl-5-nitrobenzene**.

Potential Role in Drug Development

While specific biological studies on **1,3-dibromo-2-methyl-5-nitrobenzene** are not readily available, the nitroaromatic scaffold is significant in medicinal chemistry. Nitro-containing molecules exhibit a wide range of biological activities, including antibacterial, antineoplastic, and antiparasitic effects.[7][8]

The biological activity of nitro compounds is often linked to their bio-reduction.[9] In low-oxygen environments, such as those found in solid tumors or certain bacteria, the nitro group can be reduced by cellular reductases. This process can generate reactive nitroso and hydroxylamine intermediates, or nitro anion radicals, which can lead to cellular damage and toxicity.[7] This mechanism makes nitroaromatics valuable as hypoxia-activated prodrugs.[9]

Therefore, **1,3-dibromo-2-methyl-5-nitrobenzene** could serve as a precursor for novel therapeutics. The amine derivative, obtained via nitro reduction, is a common starting point for building more complex drug candidates. The bromine atoms offer sites for modification to fine-tune the molecule's steric and electronic properties, potentially influencing its binding to biological targets. However, it is crucial to note that the nitro group can also be a "toxicophore," and its presence in a drug candidate requires careful evaluation for potential mutagenicity and genotoxicity.[7][9]

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